molecular formula C27H23NO6S B2870563 (7-ethyl-2-oxochromen-4-yl)methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 795287-40-0

(7-ethyl-2-oxochromen-4-yl)methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

Cat. No. B2870563
CAS RN: 795287-40-0
M. Wt: 489.54
InChI Key: VEUZYUUBYVPHBR-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The molecule contains a sulfonylamino group attached to a benzoate moiety, and an ethyl group attached to a chromenone ring .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar coumarin derivatives have been synthesized through reactions involving amino-coumarins and organic halides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromenone ring, a phenylethenyl group, a sulfonylamino group, and a benzoate moiety . The exact structure would need to be determined through spectroscopic techniques such as NMR and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For instance, the sulfonylamino group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the chromenone ring might confer aromaticity, while the sulfonylamino and benzoate groups might influence its solubility .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s being used as a drug, its mechanism would depend on the biological target it interacts with. If it’s being used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a new compound, studies might focus on determining its physical and chemical properties, potential uses, and safety profile .

properties

IUPAC Name

(7-ethyl-2-oxochromen-4-yl)methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO6S/c1-2-19-11-12-24-22(17-26(29)34-25(24)15-19)18-33-27(30)21-9-6-10-23(16-21)28-35(31,32)14-13-20-7-4-3-5-8-20/h3-17,28H,2,18H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUZYUUBYVPHBR-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)C3=CC(=CC=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)C3=CC(=CC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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